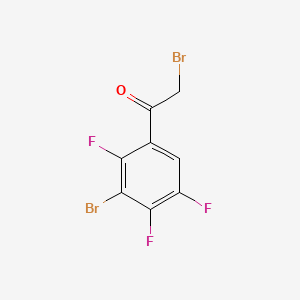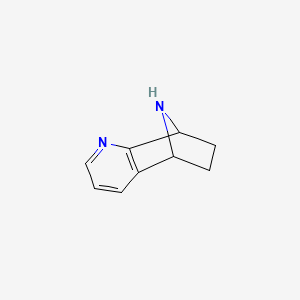
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C14H15BrN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo group, a hexyl chain, and a malononitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile typically involves the following steps:
Bromination: The starting material, 4-hexylthiophene, undergoes bromination to introduce a bromo group at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the formylated product and malononitrile. This reaction is typically carried out in the presence of a base such as piperidine or pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile has several applications in scientific research:
Organic Electronics: It is used as a donor material in organic solar cells and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Chemical Sensors: The compound is explored for use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile depends on its application:
In Organic Electronics: The compound acts as a donor material, where it donates electrons to an acceptor material, facilitating charge separation and transport.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific target and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)propanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)butanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)pentanedinitrile
Uniqueness
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is unique due to its specific combination of a bromo group, a hexyl chain, and a malononitrile moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and material science.
Properties
Molecular Formula |
C14H15BrN2S |
|---|---|
Molecular Weight |
323.25 g/mol |
IUPAC Name |
2-[(5-bromo-4-hexylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15BrN2S/c1-2-3-4-5-6-12-8-13(18-14(12)15)7-11(9-16)10-17/h7-8H,2-6H2,1H3 |
InChI Key |
SDHPINPNRSRTFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)










![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)
